Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate
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Overview
Description
“Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate” is a chemical compound with the molecular formula C11H8Cl2N2O2 . It is a pyrazole derivative, which is a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The molecular structure of “Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. Attached to this ring is a 2,4-dichlorophenyl group and a methyl carboxylate group .Scientific Research Applications
Anti-Inflammatory Activity
Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate has been investigated for its anti-inflammatory potential. Pyrazole derivatives often possess anti-inflammatory properties due to their ability to modulate inflammatory pathways. Researchers have explored this compound’s effects on cytokine production, prostaglandin synthesis, and immune responses .
Analgesic Properties
Pyrazole-based compounds, including Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate, have shown promise as analgesics. These molecules may interact with pain receptors or influence pain signaling pathways. Further studies are needed to elucidate their mechanisms of action .
Vasodilation Effects
Some pyrazole derivatives exhibit vasodilatory effects by relaxing blood vessels. Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate could potentially impact vascular tone, making it relevant for cardiovascular research .
Antidepressant Potential
While not extensively studied, pyrazole compounds have been explored for their antidepressant activity. Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate might influence neurotransmitter systems related to mood regulation .
Antiparasitic Applications
In silico studies have suggested that Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate interacts favorably with specific protein targets in parasites. It could be a potential lead compound for antileishmanial or antimalarial drug development .
Herbicide Synthesis
Interestingly, the nitration process of a related compound, 2-(2,4-dichloro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one, is crucial for synthesizing the herbicide Sulfentrazone. Although not directly related to Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate, this highlights the broader utility of pyrazole derivatives in agriculture .
Safety and Hazards
properties
IUPAC Name |
methyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-17-11(16)10-5-9(14-15-10)7-3-2-6(12)4-8(7)13/h2-5H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJJAYIZQBZPRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate |
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